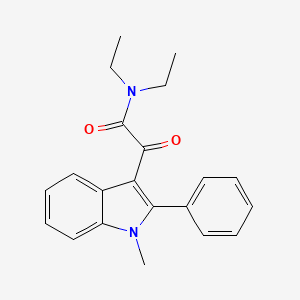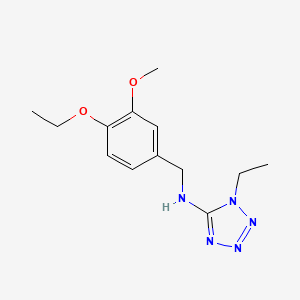
N,N-diethyl-2-(1-methyl-2-phenyl-1H-indol-3-yl)-2-oxoacetamide
Overview
Description
N,N-diethyl-2-(1-methyl-2-phenyl-1H-indol-3-yl)-2-oxoacetamide, also known as MEAI, is a novel psychoactive substance that belongs to the class of indole-based synthetic cathinones. It is a designer drug that has gained popularity in recent years due to its psychoactive effects similar to those of traditional stimulants such as amphetamines and cocaine. The chemical structure of MEAI is similar to that of other synthetic cathinones, which makes it a potential candidate for abuse and addiction.
Mechanism of Action
The mechanism of action of N,N-diethyl-2-(1-methyl-2-phenyl-1H-indol-3-yl)-2-oxoacetamide is not fully understood, but it is believed to act as a reuptake inhibitor of dopamine, norepinephrine, and serotonin. By inhibiting the reuptake of these neurotransmitters, this compound increases their levels in the brain, which leads to increased stimulation and euphoria.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are similar to those of traditional stimulants. This compound increases heart rate, blood pressure, and body temperature. It also causes euphoria, increased sociability, and decreased appetite. However, this compound has been shown to have a higher potential for addiction and abuse than traditional stimulants.
Advantages and Limitations for Lab Experiments
N,N-diethyl-2-(1-methyl-2-phenyl-1H-indol-3-yl)-2-oxoacetamide has several advantages for lab experiments, including its potency and selectivity for certain neurotransmitters. However, its potential for abuse and addiction makes it difficult to use in studies involving human subjects. Additionally, the lack of research on its long-term effects makes it difficult to fully understand its potential risks and benefits.
Future Directions
There are several future directions for research on N,N-diethyl-2-(1-methyl-2-phenyl-1H-indol-3-yl)-2-oxoacetamide. One direction is to investigate its potential as a treatment for psychiatric disorders such as depression and anxiety. Another direction is to study its effects on the brain and behavior in animal models. Additionally, more research is needed on the long-term effects of this compound use and its potential for addiction and abuse.
Conclusion
In conclusion, this compound is a novel psychoactive substance that has gained popularity in recent years. Its chemical structure is similar to that of other synthetic cathinones, which makes it a potential candidate for abuse and addiction. The synthesis of this compound is a complex process that involves several steps. This compound has been the subject of several scientific studies due to its potential as a psychoactive substance. Its mechanism of action is believed to act as a reuptake inhibitor of dopamine, norepinephrine, and serotonin. This compound has several advantages for lab experiments, including its potency and selectivity for certain neurotransmitters. However, its potential for abuse and addiction makes it difficult to use in studies involving human subjects. There are several future directions for research on this compound, including its potential as a treatment for psychiatric disorders and its effects on the brain and behavior in animal models.
Scientific Research Applications
N,N-diethyl-2-(1-methyl-2-phenyl-1H-indol-3-yl)-2-oxoacetamide has been the subject of several scientific studies due to its potential as a psychoactive substance. One study investigated the effects of this compound on the levels of dopamine, norepinephrine, and serotonin in the brain of rats. The study found that this compound increased the levels of these neurotransmitters, which suggests that it has a similar mechanism of action to traditional stimulants.
properties
IUPAC Name |
N,N-diethyl-2-(1-methyl-2-phenylindol-3-yl)-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-4-23(5-2)21(25)20(24)18-16-13-9-10-14-17(16)22(3)19(18)15-11-7-6-8-12-15/h6-14H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRWXSCFAEGONJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C(=O)C1=C(N(C2=CC=CC=C21)C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-(2-furyl)-2-[(2-furylmethyl)amino]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B4421244.png)
![2-{[3-cyano-6-(4-methoxyphenyl)pyridin-2-yl]thio}-N-cyclopropylacetamide](/img/structure/B4421248.png)
![2-tert-butyl-7,8-dimethyl-4H-[1,3]thiazino[3,2-a]benzimidazol-4-ol](/img/structure/B4421255.png)
![2-[4-(4-fluorophenyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B4421270.png)
![1-benzyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B4421274.png)
![1-[(5-chloro-2-ethoxyphenyl)sulfonyl]-N-(2-methoxy-1-methylethyl)piperidine-4-carboxamide](/img/structure/B4421282.png)
![4'-amino-6'-[(4-fluorophenyl)amino]-1-methyl-5'H-spiro[indole-3,2'-[1,3,5]triazin]-2(1H)-one](/img/structure/B4421284.png)
![6-(acetylamino)-N-methyl-N-[1-methyl-2-(4-methylpyridin-2-yl)ethyl]nicotinamide](/img/structure/B4421306.png)
![4-({1-[(3-chloro-4-ethoxyphenyl)sulfonyl]piperidin-4-yl}carbonyl)morpholine](/img/structure/B4421326.png)
![1-[2-(methylthio)benzoyl]-4-(phenylsulfonyl)piperazine](/img/structure/B4421328.png)
![methyl 3-[(2-chlorobenzoyl)amino]-4-morpholin-4-ylbenzoate](/img/structure/B4421341.png)
![2-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)benzoic acid](/img/structure/B4421347.png)
![N-(3,4-dimethylphenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4421352.png)
